molecular formula C16H17ClN6O3S B2388692 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide CAS No. 2309599-04-8

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide

Cat. No. B2388692
CAS RN: 2309599-04-8
M. Wt: 408.86
InChI Key: KMEVTAFDDUGKAA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazolopyridazine ring, an azetidine ring, a methoxy group, and a benzenesulfonamide group. These functional groups could potentially contribute to the compound’s reactivity and biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the triazolopyridazine ring could potentially undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. For example, the presence of the triazolopyridazine ring could potentially impact the compound’s polarity, solubility, and stability .

Scientific Research Applications

Anticancer Activity

The triazolothiadiazine scaffold has garnered attention as a potential anticancer agent. Studies have shown that derivatives of this compound exhibit promising cytotoxic effects against cancer cells. Specifically, N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide demonstrates inhibitory activity against tumor cell proliferation . Further investigations into its mechanism of action and specific cancer types are warranted.

Antimicrobial Properties

The same compound also displays antimicrobial activity. It has been evaluated against various bacterial strains, suggesting potential use as an antibacterial agent. Researchers have observed its effectiveness in inhibiting microbial growth . Further studies could explore its application in treating specific infections.

Targeting Multifunctional Diseases

The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is crucial for drug design. Researchers hope that compounds like ours will contribute to the rational development of target-oriented drugs for multifunctional diseases .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, compounds with a similar triazole scaffold have been found to have various biological activities, such as antifungal, antihypertensive, and antidiabetic effects .

properties

IUPAC Name

3-chloro-4-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O3S/c1-21(27(24,25)12-3-4-14(26-2)13(17)7-12)11-8-22(9-11)16-6-5-15-19-18-10-23(15)20-16/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEVTAFDDUGKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide

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